Dual Isoform Potency: ARUK2007145 vs. Isoform-Selective Inhibitors
ARUK2007145 demonstrates balanced dual inhibition of PI5P4Kα and PI5P4Kγ, unlike isoform-selective probes. In the same ADP-Glo assay format, ARUK2007145 exhibits pIC50 values of 7.3 (PI5P4Kα) and 8.1 (PI5P4Kγ), with a fold-selectivity of 5 [1]. In contrast, the PI5P4Kα-selective probe ARUK2002821 displays pIC50 = 8.0 for PI5P4Kα but no measurable inhibition of PI5P4Kγ (pIC50 < 4.3) [2]. Similarly, the PI5P4Kγ-selective inhibitor NIH-12848 shows an IC50 of ~3.3 μM for PI5P4Kγ (equivalent to pIC50 ≈ 5.5) with no detectable activity against PI5P4Kα at concentrations up to 100 μM .
| Evidence Dimension | PI5P4K isoform inhibition potency (pIC50/IC50) |
|---|---|
| Target Compound Data | PI5P4Kα pIC50 = 7.3 (IC50 ≈ 50 nM); PI5P4Kγ pIC50 = 8.1 (IC50 ≈ 8 nM) |
| Comparator Or Baseline | ARUK2002821: PI5P4Kα pIC50 = 8.0, PI5P4Kγ pIC50 < 4.3; NIH-12848: PI5P4Kγ IC50 ≈ 3.3 μM, PI5P4Kα IC50 > 100 μM |
| Quantified Difference | ARUK2007145 inhibits both isoforms with near-equal potency; ARUK2002821 is α-selective; NIH-12848 is γ-selective and ~400-fold less potent on PI5P4Kγ than ARUK2007145 |
| Conditions | ADP-Glo kinase activity assay; PI5P4Kα and PI5P4Kγ+ (catalytic domain) isoforms |
Why This Matters
This dual-inhibition profile is essential for experiments where simultaneous blockade of both PI5P4Kα and PI5P4Kγ signaling is required, as isoform-selective probes will not recapitulate the same pharmacological effect.
- [1] Aldred, G.G., Rooney, T.P.C., Willems, H.M.G., Boffey, H.K., Green, C., Winpenny, D., Skidmore, J., Clarke, J.H., & Andrews, S.P. (2023). The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). RSC Medicinal Chemistry, 14(10), 2035-2047. https://doi.org/10.1039/d3md00355h View Source
- [2] Willems, H.M.G., Edwards, S., Boffey, H.K., et al. (2023). Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor. RSC Medicinal Chemistry, 14(5), 934-946. https://doi.org/10.1039/d3md00039g View Source
